molecular formula C7H11N3O B125810 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide CAS No. 158144-17-3

2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No. B125810
M. Wt: 153.18 g/mol
InChI Key: UWUDAKQYIYHYGD-UHFFFAOYSA-N
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Description

The compound "2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of related pyrrole derivatives and their biological activities are explored, which could suggest similar methods and activities for "2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide" .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of a pharmaceutical intermediate involving a pyrrolopyridine moiety required a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination . Similarly, the synthesis of flavor components from pyrrolidine demonstrates the conversion of pyrrolidine into various pyrroline derivatives . These methods could potentially be adapted for the synthesis of "2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The substitution on the pyrrole ring, such as the 1-methyl group in "2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide," can significantly influence the electronic and steric properties of the molecule. Spectroscopic methods, such as IR, NMR, and mass spectrometry, are typically used to characterize these compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of an acetohydrazide moiety suggests that the compound could participate in condensation reactions to form heterocycles or could be used as an intermediate for further derivatization . The reactivity of the pyrrole ring itself may also be modified by the presence of substituents, affecting the compound's overall chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as "2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide," are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the practical use of these compounds in pharmaceuticals or as flavor components. The presence of functional groups like acetohydrazide can also impact the compound's ability to form hydrogen bonds, affecting its solubility and reactivity .

Scientific Research Applications

Pyrrole Derivatives in Medicinal Chemistry

Pyrrole derivatives have been extensively studied for their diverse biological activities. For instance, pyrrole-based compounds exhibit significant pharmacological potential, including anticancer, antimicrobial, and antiviral activities. Their utility stems from the pyrrole nucleus, recognized for its role as a pharmacophore unit in various drugs (Li Petri et al., 2020). This indicates that 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide could potentially be leveraged for developing new therapeutic agents.

Pyrrolidine and Drug Discovery

Pyrrolidine, a saturated analog of the pyrrole ring, highlights the importance of nitrogen heterocycles in discovering compounds for treating human diseases. The structural flexibility and stereochemical richness of pyrrolidine-based compounds enable efficient exploration of pharmacophore space, which is crucial for drug design and development (Li Petri et al., 2021). This insight into pyrrolidine's utility underscores the potential of pyrrole derivatives, including 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, in medicinal chemistry.

Supramolecular Chemistry

Calix[4]pyrroles, closely related to pyrrole derivatives, serve as building blocks for constructing supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, demonstrate the versatility of pyrrole derivatives in forming structures with unique binding properties, indicating their potential in materials science and nanotechnology (Ballester, 2011). This application suggests a pathway for exploring 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide in the design of novel supramolecular systems.

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-4-2-3-6(10)5-7(11)9-8/h2-4H,5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUDAKQYIYHYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365764
Record name 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

CAS RN

158144-17-3
Record name 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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